molecular formula C21H16Br2N2O B14224399 6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one CAS No. 820212-72-4

6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14224399
CAS No.: 820212-72-4
M. Wt: 472.2 g/mol
InChI Key: PKGBBFPAWAJFHY-UHFFFAOYSA-N
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Description

6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes bromine atoms and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include bromine, aniline derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, condensation, and cyclization, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(4-Chloroanilino)methylidene]-2-{(E)-[(4-chlorophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one
  • **6-[(4-Fluoroanilino)methylidene]-2-{(E)-[(4-fluorophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one

Uniqueness

6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. The bromine atoms can participate in specific chemical reactions and may enhance the compound’s biological activity compared to its chloro or fluoro analogs.

Properties

CAS No.

820212-72-4

Molecular Formula

C21H16Br2N2O

Molecular Weight

472.2 g/mol

IUPAC Name

2,6-bis[(4-bromophenyl)iminomethyl]-4-methylphenol

InChI

InChI=1S/C21H16Br2N2O/c1-14-10-15(12-24-19-6-2-17(22)3-7-19)21(26)16(11-14)13-25-20-8-4-18(23)5-9-20/h2-13,26H,1H3

InChI Key

PKGBBFPAWAJFHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=NC2=CC=C(C=C2)Br)O)C=NC3=CC=C(C=C3)Br

Origin of Product

United States

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